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Compound of Interest

Compound Name: 2-Methoxy-2-methylpropan-1-ol

Cat. No.: B1600349 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxy-2-methylpropan-1-ol

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-2-methylpropan-1-ol, tailored for researchers, scientists, and professionals in drug

development. The document presents quantitative data in structured tables, details

experimental protocols, and includes visualizations of analytical workflows and molecular

fragmentation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Methoxy-2-methylpropan-1-
ol.

¹H NMR Spectroscopy Data
While a publicly available high-resolution spectrum with full peak assignments and coupling

constants was not found in the initial search, a typical proton NMR spectrum for this compound

would be predicted as follows. The data is presented in a structured format for clarity.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.30 s 3H O-CH₃

~3.45 s 2H -CH₂-OH

~1.15 s 6H -C(CH₃)₂

~2.50 br s 1H -OH

¹³C NMR Spectroscopy Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Based on its structure, the following chemical shifts are expected.

Chemical Shift (δ) ppm Carbon Type Assignment

~75 Quaternary C(CH₃)₂

~70 Primary CH₂OH

~50 Primary OCH₃

~25 Primary -C(CH₃)₂

Infrared (IR) Spectroscopy Data
The infrared spectrum reveals the functional groups present in 2-Methoxy-2-methylpropan-1-
ol. Key absorption bands are summarized below.

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)

2970-2820 Strong C-H stretch (alkane)

1470-1450 Medium C-H bend

1150-1085 Strong C-O stretch (ether)

1050-1000 Strong C-O stretch (primary alcohol)
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Mass Spectrometry Data
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule. The gas chromatography-mass spectrometry (GC-MS) data for 2-methoxy-2-
methylpropan-1-ol is available.[1]

m/z Relative Intensity (%) Putative Fragment

104 < 5 [M]⁺ (Molecular Ion)

89 ~20 [M - CH₃]⁺

73 100 [M - OCH₃]⁺ or [C₄H₉O]⁺

59 ~80 [C₃H₇O]⁺

43 ~60 [C₃H₇]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 2-Methoxy-
2-methylpropan-1-ol.

Methodology:

Sample Preparation: A sample of 5-10 mg of 2-Methoxy-2-methylpropan-1-ol is dissolved

in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is

added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, is

used for data acquisition.

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key

parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to
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achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. A wider spectral width of around 220

ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans and a

longer acquisition time are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For

the ¹H NMR spectrum, the peaks are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 2-Methoxy-2-methylpropan-1-ol.

Methodology:

Sample Preparation: For a liquid sample like 2-Methoxy-2-methylpropan-1-ol, a thin film is

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.[2] Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[2]

[3]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Background Spectrum: A background spectrum of the clean, empty salt plates or the clean

ATR crystal is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental

interferences.

Sample Spectrum: The prepared sample is placed in the spectrometer's sample

compartment, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000

to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Methoxy-2-
methylpropan-1-ol.

Methodology:

Sample Introduction: For a volatile liquid, the sample is typically introduced into the mass

spectrometer via a gas chromatograph (GC-MS) for separation and purification before

ionization.

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[4]

[5] The sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[5][6]

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The spectrum is analyzed to identify the molecular ion peak and to interpret the

fragmentation pattern to gain structural information.

Visualizations
The following diagrams illustrate key experimental and logical workflows in the spectroscopic

analysis of 2-Methoxy-2-methylpropan-1-ol.
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A logical workflow for spectroscopic analysis.
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Predicted fragmentation of 2-Methoxy-2-methylpropan-1-ol in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1600349?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

